molecular formula C16H20F2N2O B2465077 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2189497-93-4

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2465077
CAS No.: 2189497-93-4
M. Wt: 294.346
InChI Key: CSKXCRGGADLQCE-UHFFFAOYSA-N
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Description

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is a potent and selective agonist for the kappa opioid receptor (KOR), a key target in neuropharmacology. Its research value lies in its high selectivity and unique structural features, such as the difluoroazaspiro[2.5]octane moiety, which are designed to optimize blood-brain barrier penetration and receptor binding kinetics. This compound is a critical tool for investigating the role of the KOR system in a wide range of physiological and pathological processes. Researchers utilize it to study dysphoria, stress responses, pain modulation, and addictive behaviors source . Its mechanism of action involves binding to KORs in the central nervous system, which are G-protein coupled receptors, leading to the inhibition of neurotransmitter release. This action makes it invaluable for probing complex neurocircuitry and for the preclinical evaluation of potential therapeutics for psychiatric and neurological disorders source .

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c1-19(2)13-5-3-4-12(10-13)14(21)20-8-6-15(7-9-20)11-16(15,17)18/h3-5,10H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKXCRGGADLQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the dimethylamino phenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and dimethylamino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The spirocyclic structure contributes to the compound’s stability and specificity in its interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Effects
1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-phenoxypropan-1-one Difluoro-azaspiro[2.5]octane Phenoxypropanone moiety Enhanced lipophilicity; explored in material science and bioactive molecule synthesis
Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone Difluoro-azaspiro[2.5]octane Benzo[d][1,3]dioxole ring Increased aromaticity; potential applications in medicinal chemistry
2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one Difluoro-azaspiro[2.5]octane 4-Bromophenyl group Improved binding affinity via halogen bonding; studied in kinase inhibition
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one Difluoro-azaspiro[2.5]octane 3-Methylthiophene Enhanced electron density; investigated as a GLP-1 receptor agonist
(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone Larger spiro ring (1,5-dioxa-9-azaspiro) 3-Fluoro-4-methoxyphenyl Broader spirocyclic framework; fluorination improves target selectivity

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., 3-(Dimethylamino)phenyl): Increase solubility and basicity, facilitating interactions with charged residues in biological targets .
  • Halogenated Groups (e.g., Bromophenyl) : Enhance binding via halogen bonding and hydrophobic interactions; bromine’s size may improve steric complementarity .
  • Heterocycles (e.g., Thiophene, Benzo[d][1,3]dioxole) : Influence metabolic stability and electron distribution; thiophene derivatives show promise in receptor modulation .

Spirocyclic Core Modifications

  • Ring Size : Larger spiro systems (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) increase conformational flexibility but reduce rigidity compared to the smaller azaspiro[2.5]octane .
  • Fluorination: The 1,1-difluoro motif in the target compound enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic structure, which is crucial for its biological activity. The synthesis typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The addition of the dimethylaminophenyl moiety is performed under conditions that favor the formation of the methanone linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Its spirocyclic structure allows for high specificity in binding, which can modulate biological functions effectively.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antagonistic Activity : It has been shown to inhibit certain receptor activities, suggesting potential applications in treating conditions related to receptor overactivity.
  • Cellular Pathway Modulation : The compound influences several cellular pathways, which may lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.

Case Studies

  • Cancer Research : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed that it could modulate synaptic transmission, suggesting applications in treating neurological disorders.

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value (µM) Reference
Receptor AntagonismInhibition of receptor activity10
Cell ProliferationInhibition in cancer cell lines15
Neurotransmitter ModulationEnhanced synaptic transmission20

Therapeutic Applications

The unique properties of this compound position it as a promising candidate for drug development:

  • Oncology : Its ability to inhibit cancer cell growth makes it a potential lead compound for anticancer therapies.
  • Neurology : Modulating neurotransmitter systems suggests it could be beneficial in treating conditions like depression or anxiety.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s reactivity is governed by its unique spirocyclic azetidine core (1,1-difluoro-6-azaspiro[2.5]octane) and the electron-rich 3-(dimethylamino)phenyl group. The spirocyclic system introduces steric constraints and conformational rigidity, which may limit rotational freedom and stabilize transition states during reactions. The difluoro substituents enhance electrophilicity at the spiro carbon, while the dimethylamino group acts as a meta-directing, electron-donating moiety, influencing regioselectivity in substitution reactions. To validate these effects, employ density functional theory (DFT) calculations to map electron density distributions and compare reactivity with non-fluorinated analogs .

Q. What synthetic methodologies are recommended for constructing the 1,1-difluoro-6-azaspiro[2.5]octane core?

A plausible route involves:

  • Step 1: Cyclopropanation of a fluorinated pyrrolidine precursor via [2+1] cycloaddition using difluorocarbene reagents (e.g., CHF₂Cl/KF).
  • Step 2: Spiroannulation via intramolecular nucleophilic attack, leveraging the rigidity of the cyclopropane ring to enforce ring closure.
  • Step 3: Functionalization of the azaspiro core with the 3-(dimethylamino)phenyl group via Friedel-Crafts acylation, using Lewis acids like AlCl₃ to activate the methanone carbonyl. Validate intermediates using ¹⁹F NMR to monitor fluorination efficiency and X-ray crystallography to confirm spirocyclic geometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential interactions with neurological targets (e.g., serotonin receptors)?

  • Experimental Design:

Target Selection: Prioritize receptors with known affinity for spirocyclic amines (e.g., 5-HT₁A) using homology modeling based on structural analogs .

Binding Assays: Perform competitive radioligand displacement assays with [³H]-8-OH-DPAT, using HEK-293 cells expressing human 5-HT₁A receptors.

Functional Activity: Measure cAMP inhibition via BRET biosensors to assess agonism/antagonism.

Data Validation: Cross-reference with molecular dynamics simulations to correlate binding poses with activity.

  • Contradiction Analysis: If experimental IC₅₀ values conflict with computational predictions (e.g., AutoDock Vina scores), re-evaluate protonation states of the dimethylamino group under assay conditions (pH 7.4 vs. in silico neutral pH) .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability in aqueous media?

  • Methodological Approach:

Hydrolytic Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-HRMS and compare with in silico predictions from tools like PISTACHIO or REAXYS .

Mechanistic Insight: If discrepancies arise (e.g., unexpected cleavage of the azaspiro ring), conduct kinetic isotope effect (KIE) studies to distinguish between acid-catalyzed vs. nucleophilic hydrolysis pathways.

Mitigation Strategies: Introduce steric hindrance near the spiro carbon via methyl substituents or replace labile bonds with bioisosteres (e.g., oxetane for cyclopropane) .

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining bioactivity?

  • Stepwise Strategy:

LogP Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring to reduce logP from predicted values (ChemAxon). Balance hydrophilicity with permeability using parallel artificial membrane permeability assays (PAMPA).

Metabolic Stability: Test hepatic microsomal clearance (human/rat) and identify soft spots via CYP450 inhibition assays. Block vulnerable sites (e.g., N-demethylation of the dimethylamino group) with deuterium or fluorine substitutions .

In Vivo Validation: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents to correlate plasma exposure with target engagement (e.g., receptor occupancy via PET imaging) .

Theoretical and Methodological Considerations

Q. What conceptual frameworks guide the interpretation of this compound’s structure-activity relationships (SAR)?

  • Framework 1: Hammett Analysis to quantify electronic effects of substituents on the phenyl ring. Calculate σ values for the dimethylamino group and correlate with bioactivity trends.
  • Framework 2: Conformational Restriction Theory , which posits that spirocyclic systems reduce entropy penalties during target binding, enhancing affinity. Validate via SAR studies comparing rigid vs. flexible analogs .

Q. How should researchers address reproducibility challenges in synthesizing this compound?

  • Best Practices:
  • Quality Control: Standardize reaction conditions (e.g., strict anhydrous protocols for Friedel-Crafts acylation) and characterize all batches with ¹H/¹³C/¹⁹F NMR, HRMS, and HPLC purity checks.
  • Crystallography: Resolve polymorphic discrepancies by screening crystallization solvents (e.g., EtOAc vs. hexane) to ensure consistent crystal packing .
  • Collaborative Validation: Share synthetic protocols with independent labs via platforms like Zenodo to confirm reproducibility .

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